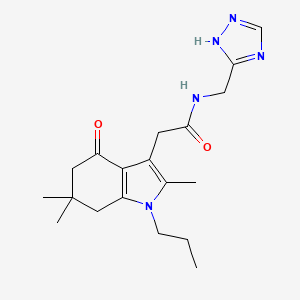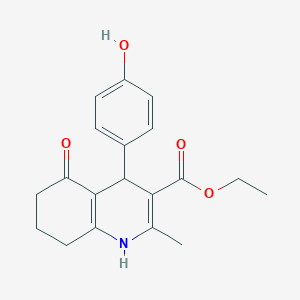![molecular formula C18H16N2O4 B5024911 8-[3-(4-nitrophenoxy)propoxy]quinoline](/img/structure/B5024911.png)
8-[3-(4-nitrophenoxy)propoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[3-(4-nitrophenoxy)propoxy]quinoline, also known as NPQ, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields of research. NPQ is a quinoline derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 8-[3-(4-nitrophenoxy)propoxy]quinoline involves the formation of a complex with metal ions, which results in a change in the fluorescence emission of this compound. The binding of metal ions to this compound alters the electronic structure of the molecule, leading to a change in its absorption and emission spectra. This change in fluorescence emission can be used to detect and quantify the concentration of metal ions in a sample.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to cause any significant adverse effects on living organisms. However, its potential application in biological systems is limited due to its poor water solubility and membrane permeability. Further research is needed to improve the bioavailability and biocompatibility of this compound for its use in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[3-(4-nitrophenoxy)propoxy]quinoline has several advantages over other fluorescent probes, including its high selectivity and sensitivity for metal ions, low toxicity, and stability under different experimental conditions. However, its limitations include its poor water solubility, which can affect its performance in aqueous solutions, and its limited application in biological systems due to its poor membrane permeability.
Direcciones Futuras
Future research on 8-[3-(4-nitrophenoxy)propoxy]quinoline should focus on improving its water solubility and membrane permeability for its use in biological systems. Additionally, efforts should be made to develop new synthetic methods for this compound that are more efficient and cost-effective. Other areas of research that can benefit from this compound include the development of new sensors for environmental monitoring and medical diagnostics, as well as the study of metal ion transport and signaling in biological systems.
Conclusion:
In conclusion, this compound is a promising fluorescent probe that has gained attention in the scientific community due to its potential application in various fields of research. Its high selectivity and sensitivity for metal ions make it a promising candidate for developing sensors for environmental monitoring and medical diagnostics. Further research is needed to improve its water solubility and membrane permeability for its use in biological systems and to develop new synthetic methods that are more efficient and cost-effective.
Métodos De Síntesis
8-[3-(4-nitrophenoxy)propoxy]quinoline can be synthesized using different methods, including the reaction of 8-hydroxyquinoline with 3-(4-nitrophenoxy)propyl bromide in the presence of a base. Another method involves the reaction of 8-hydroxyquinoline with 3-(4-nitrophenoxy)propyl chloride in the presence of a base and a phase-transfer catalyst. Both methods have been reported to yield high purity this compound.
Aplicaciones Científicas De Investigación
8-[3-(4-nitrophenoxy)propoxy]quinoline has been extensively studied for its potential application in various fields of research. One of the main areas of interest is its use as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind to metal ions such as Zn2+, Cd2+, and Hg2+ with high sensitivity and specificity. This property makes this compound a promising candidate for developing sensors for environmental monitoring and medical diagnostics.
Propiedades
IUPAC Name |
8-[3-(4-nitrophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-20(22)15-7-9-16(10-8-15)23-12-3-13-24-17-6-1-4-14-5-2-11-19-18(14)17/h1-2,4-11H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOODWZBZSCQRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5024831.png)
![1-(4-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5024838.png)
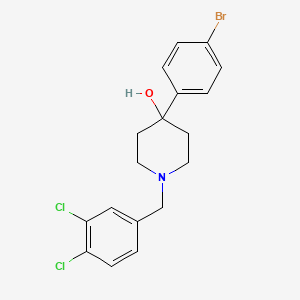
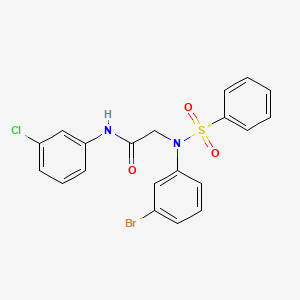
![N-(tert-butyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024855.png)
![2,4-dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5024863.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5024866.png)
![1-ethyl-4-[3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)propanoyl]piperazine](/img/structure/B5024882.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5024890.png)
![N-(4-fluorobenzyl)-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5024893.png)
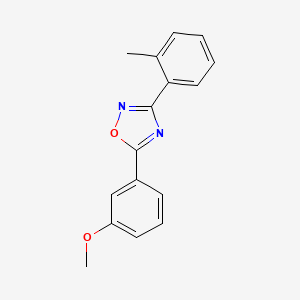
![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5024912.png)
